Bazedoxifene-d4 N-Oxide

Description

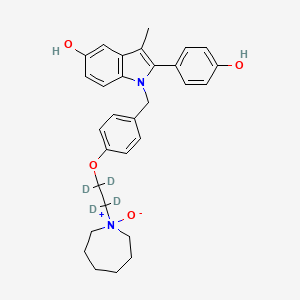

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBANWAZVCOMGU-AUZVCRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Bazedoxifene-d4 N-Oxide?

An In-Depth Technical Guide to the Chemical Structure and Application of Bazedoxifene-d4 N-Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Bazedoxifene-d4 N-Oxide, a critical analytical standard used in pharmaceutical research and development. We will dissect its chemical structure, elucidate the rationale behind its specific isotopic labeling and oxidation, and detail its primary application as an internal standard in bioanalytical assays. This document is intended for researchers, analytical chemists, and drug metabolism scientists who require a deep understanding of this complex molecule for quantitative analysis of Bazedoxifene and its metabolites.

Introduction to Bazedoxifene and its Metabolites

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist or antagonist effects.[1][2] It is used in combination with conjugated estrogens for the management of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[3] The metabolic fate of a drug is a cornerstone of its pharmacokinetic profile, influencing both efficacy and safety. Bazedoxifene N-Oxide is a known metabolite of Bazedoxifene.[4] Accurate quantification of such metabolites in biological matrices (e.g., plasma, urine) is essential during drug development. This necessitates the use of highly specific and reliable analytical reagents.

Bazedoxifene-d4 N-Oxide has been synthesized to serve as an ideal internal standard for the quantitative analysis of the Bazedoxifene N-Oxide metabolite, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS).[5][6][7] Its structure is designed to mimic the analyte of interest perfectly while being mass-distinguishable, which is the gold standard for bioanalytical quantification.

Chemical Identity and Structural Elucidation

The precise structure of Bazedoxifene-d4 N-Oxide is key to its function. The nomenclature itself reveals the specific chemical modifications made to the parent Bazedoxifene molecule.

Core Chemical Information

| Property | Value | Source(s) |

| Chemical Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)(ethoxy-d4)]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | [4] |

| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [8] |

| CAS Number | 1794810-68-6 | [4][8][9] |

| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [4][8] |

| Molecular Weight | 490.64 g/mol | [8] |

Structural Breakdown

The structure of Bazedoxifene-d4 N-Oxide can be understood by identifying the three key modifications to the parent drug, Bazedoxifene:

-

The Indole Core: The molecule is built on a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core, which is characteristic of Bazedoxifene.

-

N-Oxidation: The nitrogen atom of the hexahydro-1H-azepine ring (also known as an azepane ring) is oxidized. This forms the N-Oxide, a common metabolic transformation. The corresponding non-deuterated metabolite is Bazedoxifene N-Oxide (CAS: 1174289-22-5).[8][10][11]

-

Deuterium Labeling (-d4): Four hydrogen atoms on the ethoxy bridge connecting the phenyl ring to the azepane group are replaced with deuterium atoms. Specifically, the labeling is at the 1,1,2,2-positions of the ethoxy group.[1][8]

The diagram below illustrates the relationship between the parent drug and its labeled metabolite.

Caption: Relationship between Bazedoxifene and its labeled N-Oxide metabolite.

Rationale for Deuterium Labeling and Use as an Internal Standard

The choice to synthesize Bazedoxifene with four deuterium atoms on the ethoxy bridge and an N-oxide on the azepane ring is a deliberate and strategic decision rooted in the principles of high-precision bioanalysis.

Why Use a Deuterated Internal Standard?

In LC-MS/MS bioanalysis, an internal standard (IS) is added at a known concentration to every sample to correct for variability during the analytical process.[6] An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[6]

-

Co-elution: Stable isotope-labeled (SIL) standards, like Bazedoxifene-d4 N-Oxide, are chemically almost identical to the analyte (Bazedoxifene N-Oxide). This ensures they elute from the chromatography column at the same time (co-elution).

-

Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because a SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[7] By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to highly accurate and precise quantification.[12]

Strategic Placement of Deuterium Labels

The placement of the four deuterium atoms on the ethoxy bridge is critical. This position is chosen because it is metabolically stable and unlikely to undergo exchange with hydrogen atoms during sample processing or analysis. A mass increase of +4 Da is sufficient to differentiate the signal of the internal standard from the natural isotopic distribution of the analyte in the mass spectrometer, preventing cross-signal interference.[6]

Experimental Protocol: Application in a Bioanalytical Workflow

Bazedoxifene-d4 N-Oxide is designed for use as an internal standard in validated bioanalytical methods for the quantification of Bazedoxifene N-Oxide.

General Bioanalytical Method

-

Sample Preparation: A known amount of Bazedoxifene-d4 N-Oxide (working internal standard solution) is spiked into all samples, including calibration standards, quality control samples, and unknown study samples (e.g., plasma).

-

Extraction: The analyte and internal standard are extracted from the biological matrix, typically via protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Analyte: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass)

-

MRM Transition for IS: Q1 (Parent Ion Mass + 4) -> Q3 (Fragment Ion Mass)

-

-

Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios.

The following diagram outlines this standard workflow.

Caption: Standard workflow for quantification using a deuterated internal standard.

Physicochemical Properties and Handling

-

Appearance: Typically supplied as a solid.[1]

-

Storage Conditions: For long-term stability, Bazedoxifene-d4 N-Oxide should be stored at -20°C.[8]

-

Shipping: The compound is stable enough to be shipped at ambient temperatures.[4][8]

-

Solubility: While specific data for the d4 N-Oxide is not broadly published, the parent compound Bazedoxifene-d4 is soluble in DMSO and Methanol.[1] It is best practice to consult the supplier's certificate of analysis for specific solubility information.

-

Usage: This compound is intended for research and development use only and is not for human or veterinary use.[8]

Conclusion

Bazedoxifene-d4 N-Oxide represents a sophisticated and indispensable tool for modern drug development. Its structure, featuring stable deuterium isotopic labeling on the ethoxy bridge and oxidation on the azepane nitrogen, is precisely engineered to serve as the ideal internal standard for the bioanalysis of its corresponding metabolite, Bazedoxifene N-Oxide. By enabling highly accurate and precise quantification through LC-MS/MS, it provides researchers with reliable data on drug metabolism and pharmacokinetics, ultimately supporting the safe and effective development of therapies involving Bazedoxifene.

References

- Sussex Research Laboratories Inc. (n.d.). Bazedoxifene-d4 N-Oxide | 1794810-68-6.

-

National Center for Biotechnology Information. (n.d.). Bazedoxifene N-Oxide. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bazedoxifene-d4 N-Oxide | CAS No: 1794810-68-6. Retrieved from [Link]

- Parchem. (n.d.). Bazedoxifene-d4 N-Oxide.

- ChemicalRegister. (n.d.). Bazedoxifene-d4 N-Oxide (CAS No. 1794810-68-6) Suppliers.

-

National Center for Biotechnology Information. (n.d.). Bazedoxifene-d4 N-Oxide. PubChem Compound Database. Retrieved from [Link]

- Pharmace Research Laboratory. (n.d.). Bazedoxifene-N-Oxide.

- Chemicea. (n.d.). Bazedoxifene N-oxide | CAS No- 1174289-22-5.

- Veeprho Pharmaceuticals. (n.d.). Bazedoxifene N-Oxide | CAS 1174289-22-5.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from Journal of Pharmaceutical and Allied Sciences website.

- Google Patents. (n.d.). WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof.

- Google Patents. (n.d.). US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof.

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

- BenchChem. (n.d.). Justifying the Use of Deuterated Metabolites as Internal Standards in Bioanalysis.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 3. Bazedoxifene N-oxide | CAS No- 1174289-22-5 [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. lcms.cz [lcms.cz]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. sussex-research.com [sussex-research.com]

- 9. Bazedoxifene-d4 N-Oxide (CAS No. 1794810-68-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 10. Bazedoxifene N-Oxide | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaceresearch.com [pharmaceresearch.com]

- 12. texilajournal.com [texilajournal.com]

Synthesis and purification of Bazedoxifene-d4 N-Oxide

An In-depth Technical Guide to the Synthesis and Purification of Bazedoxifene-d4 N-Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of Bazedoxifene-d4 N-Oxide. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis and related symptoms[1][2][3]. Its isotopically labeled metabolites, such as Bazedoxifene-d4 N-Oxide, are critical internal standards for pharmacokinetic and drug metabolism studies, enabling precise quantification in biological matrices[4][5]. This document outlines a robust synthetic pathway, a detailed purification protocol using preparative high-performance liquid chromatography (HPLC), and methods for analytical characterization. The procedures are designed to yield a high-purity final product suitable for demanding research applications.

Introduction and Scientific Rationale

Bazedoxifene undergoes extensive metabolism, primarily through glucuronidation, with minimal involvement of cytochrome P450 enzymes[6][7][8][9][10]. However, oxidative metabolites like Bazedoxifene N-Oxide are also formed and have been identified in metabolic studies[5][11][12]. To accurately quantify these metabolites and the parent drug in biological systems, stable isotope-labeled internal standards are indispensable. The incorporation of four deuterium atoms (d4) onto the ethoxy side chain creates a molecule that is chemically identical to the endogenous metabolite but mass-shifted, allowing for clear differentiation and accurate quantification by mass spectrometry[4][13][14].

The synthesis of Bazedoxifene-d4 N-Oxide presents two primary chemical challenges: the regioselective introduction of the deuterium labels and the selective oxidation of the tertiary amine on the azepane ring without affecting the sensitive phenolic hydroxyl groups. This guide addresses these challenges through a logical, multi-step synthetic approach followed by a rigorous purification strategy tailored to the polar nature of the N-oxide product.

Synthesis of Bazedoxifene-d4 N-Oxide

The synthesis is approached in two major stages: first, the preparation of the deuterated parent compound, Bazedoxifene-d4, followed by its selective N-oxidation.

Stage 1: Synthesis of Bazedoxifene-d4

The most efficient method for introducing the deuterium labels is to utilize a deuterated starting material for the synthesis of the azepane-ethoxy side chain. The overall synthesis of the Bazedoxifene scaffold can be adapted from established literature procedures[1][15][16][17][18]. The key modification is the use of 1,1,2,2-tetradeuterio-2-bromoethanol to construct the side chain, which is then coupled to the appropriate phenolic precursor before being attached to the indole core.

A plausible synthetic route involves the catalytic hydrogenation of a protected precursor, 1-[4-(2-azepan-1-yl-ethoxy-d4)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole, to remove the benzyl protecting groups and yield Bazedoxifene-d4.

-

Reaction Setup: To a solution of 1-[4-(2-azepan-1-yl-ethoxy-d4)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (1.0 eq) in a mixture of ethyl acetate and ethanol (10:1 v/v), add 10% Palladium on carbon (Pd/C) (10% w/w).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (50-60 psi).

-

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully purge the reaction vessel with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude Bazedoxifene-d4 as a solid. This crude product is typically of sufficient purity to proceed to the next step without further purification.

Stage 2: N-Oxidation of Bazedoxifene-d4

The selective oxidation of the tertiary amine in the azepane ring to its corresponding N-oxide is the final synthetic step. This transformation requires a mild oxidizing agent to prevent oxidation of the electron-rich indole ring or the phenolic hydroxyl groups. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this purpose due to its high selectivity for N-oxidation of tertiary amines at controlled temperatures.

-

Reaction Setup: Dissolve crude Bazedoxifene-d4 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reactivity of the m-CPBA and prevent over-oxidation or side reactions.

-

Reagent Addition: Add m-CPBA (approx. 1.1 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The product, Bazedoxifene-d4 N-Oxide, is significantly more polar than the starting material.

-

Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 20 minutes.

-

Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Bazedoxifene-d4 N-Oxide.

Synthetic Pathway Visualization

The following diagram illustrates the key transformation from the deuterated parent compound to the final N-oxide product.

Caption: Final N-Oxidation step in the synthesis of Bazedoxifene-d4 N-Oxide.

Purification of Bazedoxifene-d4 N-Oxide

N-oxides are highly polar compounds and often exhibit poor peak shape and retention on normal-phase silica gel chromatography[19]. Therefore, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity. This technique separates compounds based on their hydrophobicity, making it ideal for isolating polar analytes from less polar starting materials and impurities.

Purification Strategy

The crude product from the synthesis is first dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and then subjected to preparative RP-HPLC. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Preparative RP-HPLC Protocol

-

Sample Preparation: Dissolve the crude Bazedoxifene-d4 N-Oxide in a minimal volume of DMSO or a mixture of methanol and water. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation & Column: Use a preparative HPLC system equipped with a UV detector. A C18 stationary phase column (e.g., 19 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Develop a gradient method to separate the product from impurities. An example gradient is shown in the table below. The flow rate should be adjusted based on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 225 or 297 nm)[11]. Collect fractions corresponding to the main product peak.

-

Post-Purification Work-up: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a pure, solid powder.

Purification Workflow Visualization

Caption: Workflow for the purification of Bazedoxifene-d4 N-Oxide.

Analytical Characterization and Data

Final validation of the synthesized product is essential. A combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC should be employed to confirm the identity, structure, and purity of Bazedoxifene-d4 N-Oxide.

| Property | Data | Source(s) |

| Chemical Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [13] |

| CAS Number | 1794810-68-6 | [4][13] |

| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [4][13] |

| Molecular Weight | 490.64 g/mol | [13] |

| Purity (Target) | >98% (by HPLC) | Industry Standard |

| Storage Conditions | -20°C for long-term storage | [13] |

Recommended Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the correct molecular weight (490.64 m/z for [M+H]⁺). This is the primary method for verifying the incorporation of the four deuterium atoms.

-

High-Resolution Mass Spectrometry (HRMS): To provide an exact mass measurement, further confirming the elemental composition.

-

Nuclear Magnetic Resonance (¹H NMR): To confirm the overall structure. A key indicator of successful deuterium labeling is the significant reduction or complete absence of signals corresponding to the -OCH₂CH₂N- protons on the side chain.

-

Analytical HPLC: To determine the final purity of the compound, typically using a method similar to the preparative scale but on an analytical column with a faster gradient.

Conclusion

The synthesis and purification of Bazedoxifene-d4 N-Oxide is a multi-step process that requires careful control of reaction conditions and a robust purification strategy. By utilizing a deuterated precursor for the synthesis of the parent molecule and employing a selective N-oxidation reaction, the target compound can be obtained efficiently. Subsequent purification by preparative RP-HPLC is critical for achieving the high purity required for its application as an internal standard in quantitative bioanalysis. The protocols and rationale detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully produce this vital analytical tool.

References

-

StatPearls. (2024, February 28). Bazedoxifene. NCBI Bookshelf. [Link]

-

Chandrasekaran, A., et al. (2009). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 37(6), 1219-1225. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154257, Bazedoxifene. [Link]

-

McKeand, W., et al. (2003). Bazedoxifene Acetate Metabolic Disposition in Healthy, Postmenopausal Women. AAPS PharmSci. [Link]

-

Prakash, C., et al. (2009). In vitro metabolism, permeability, and efflux of bazedoxifene in humans. Drug Metabolism and Disposition, 37(6), 1226-1234. [Link]

- Google Patents. (2015).

-

Reddy, B. M., et al. (2014). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 323-328. [Link]

-

Alluri, K. R., et al. (2023). A Validated LC-MS SIR Mode Method for Trace Level Quantification of Two Potential Genotoxic Impurities in Bazedoxifene Acetate Drug Substance. International Journal of Pharmaceutical Sciences and Research, 14(7), 3507-3515. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59499290, Bazedoxifene N-Oxide. [Link]

-

Pharmaffiliates. Bazedoxifene-d4 N-Oxide. [Link]

- Google Patents. (2021).

- Google Patents. (2012).

-

Wang, J., et al. (2011). Synthesis of bazedoxifene acetate. Zhongguo Yaowu Huaxue Zazhi, 21(4), 289-292. [Link]

-

Veeprho. Bazedoxifene Impurities and Related Compound. [Link]

-

Pharmaffiliates. Bazedoxifene-Impurities. [Link]

-

Herbert, J. M., et al. (2016). The synthesis of tritium, carbon-14 and stable isotope labelled selective estrogen receptor degraders. Journal of Labelled Compounds and Radiopharmaceuticals, 59(11), 454-461. [Link]

-

DC Chemicals. Bazedoxifene N-Oxide Datasheet. [Link]

-

U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review - DUAVEE. [Link]

-

Kim, J. Y., et al. (2021). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114015. [Link]

-

Cuatrecasas, P., & Parikh, I. (1972). Estrogen receptor purification by affinity chromatography using an orange triazine dye. Biochemistry, 11(12), 2291-2299. [Link]

- Google Patents. (2010).

-

Ekbbal, R., et al. (2023). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. IIP Series. [Link]

-

ChemicalRegister. Bazedoxifene-d4 N-Oxide (CAS No. 1794810-68-6) Suppliers. [Link]

-

ResearchGate. (2017). How can I purify N-oxides on column chromatography?. [Link]

-

De-Haven, J., & Ragucci, K. R. (2014). Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis. P & T : a peer-reviewed journal for formulary management, 39(12), 838–845. [Link]

-

Australian Prescriber. (2017). Conjugated oestrogens/bazedoxifene. Australian Prescriber, 40(3), 113. [Link]

- Google Patents. (2005).

Sources

- 1. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Bazedoxifene N-Oxide Datasheet DC Chemicals [dcchemicals.com]

- 13. sussex-research.com [sussex-research.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. CN113816892A - Synthesis method of bazedoxifene acetate - Google Patents [patents.google.com]

- 16. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bazedoxifene-d4 N-Oxide: Properties, Application, and Analysis

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Critical Role of a Labeled Metabolite Standard

In the landscape of modern drug development, particularly in pharmacokinetic (PK) and metabolism studies, the precise quantification of drug metabolites is as crucial as measuring the parent drug itself. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), undergoes extensive metabolism, with one notable pathway being the formation of Bazedoxifene N-Oxide.[1][2] Bazedoxifene-d4 N-Oxide emerges as an indispensable tool for this analytical challenge. It is the stable isotope-labeled (SIL) internal standard for Bazedoxifene N-Oxide, designed for use in isotope dilution mass spectrometry.[3] This guide provides an in-depth examination of the physical and chemical properties of Bazedoxifene-d4 N-Oxide, the rationale behind its use, and a detailed framework for its application in a validated bioanalytical workflow.

The core principle underpinning its utility is that a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[4] Being chemically identical to the analyte (Bazedoxifene N-Oxide), but with a mass shift due to the four deuterium atoms, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[4] This identical physicochemical behavior ensures that variations during sample preparation and analysis are nullified when the analyte-to-internal standard ratio is measured, leading to unparalleled accuracy and precision.[4]

Physicochemical Characteristics

The defining features of Bazedoxifene-d4 N-Oxide are intrinsically linked to its parent structure and the strategic incorporation of deuterium and an N-oxide functional group. The N-oxide group, being highly polar, generally increases water solubility and alters the electronic properties of the parent amine.[5][6]

Core Properties Summary

A compilation of the key physical and chemical data for Bazedoxifene-d4 N-Oxide and its non-labeled analog is presented below. This data is critical for method development, including solvent selection and mass spectrometer tuning.

| Property | Bazedoxifene-d4 N-Oxide | Bazedoxifene N-Oxide (Non-labeled Analog) | Data Source |

| Chemical Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | PubChem[3][7] |

| CAS Number | 1794810-68-6 | 1174289-22-5 | PubChem[3][7] |

| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | C₃₀H₃₄N₂O₄ | PubChem[3][7] |

| Molecular Weight | 490.64 g/mol | 486.6 g/mol | PubChem[3][7] |

| Exact Mass | 490.2771 Da | 486.2519 Da | PubChem[3][7] |

| Solubility | Data not available; inferred to be similar to analog. | Slightly soluble in DMSO and Methanol. | Cayman Chemical[8] |

| Storage Conditions | -20°C | -20°C | Cayman Chemical[8] |

| Appearance | Solid (typical) | Solid | Cayman Chemical[8] |

The four-dalton mass difference is the cornerstone of its function, allowing for clear differentiation from the endogenous metabolite in a mass spectrometer without compromising the identical chemical behavior required of a perfect internal standard.

Diagram: Chemical Structure of Bazedoxifene-d4 N-Oxide

Sources

- 1. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Bazedoxifene-d4 N-Oxide | C30H34N2O4 | CID 71313641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bazedoxifene N-Oxide | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

A Technical Guide to Sourcing and Utilizing Bazedoxifene-d4 N-Oxide in Preclinical and Clinical Research

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and application of Bazedoxifene-d4 N-Oxide. As a deuterated internal standard, this compound is critical for the accurate quantification of Bazedoxifene N-Oxide in complex biological matrices, a key aspect of pharmacokinetic and drug metabolism studies.

Introduction: The Role of Bazedoxifene-d4 N-Oxide in Bioanalysis

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis[1][2]. Understanding its metabolic fate is crucial for characterizing its efficacy and safety profile. The metabolism of Bazedoxifene is extensive, primarily proceeding through glucuronidation via UDP-glucuronosyltransferases (UGTs)[1][3][4]. While N-oxidation represents a minor metabolic pathway, the resulting metabolite, Bazedoxifene N-Oxide, requires accurate quantification to build a complete pharmacokinetic profile.

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision[5]. Bazedoxifene-d4 N-Oxide, a deuterated analog of the metabolite, is the ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, thus providing reliable correction for analytical variability[5]. The increased mass due to deuterium substitution allows for its distinction from the endogenous metabolite by the mass spectrometer.

Commercial Suppliers of Bazedoxifene-d4 N-Oxide

A critical first step for any research involving Bazedoxifene-d4 N-Oxide is the selection of a reputable commercial supplier. The quality and characterization of the internal standard are paramount for the validity of the resulting bioanalytical data. Below is a comparative table of known commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from any potential supplier to verify the product's specifications.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Storage |

| Sussex Research Laboratories Inc. | SI020021 | 1794810-68-6 | C₃₀H₃₀D₄N₂O₄ | 490.64 | >95% (HPLC) | >95% | -20°C |

| Pharmaffiliates | PA STI 010050 | 1794810-68-6 | C₃₀H₃₀D₄N₂O₄ | 490.63 | Not specified | Not specified | 2-8°C Refrigerator |

| BOC Sciences | Not specified | 1794810-68-6 | C₃₀H₃₄N₂O₄ (likely a typo, should be deuterated) | 490.600 | Not specified | Not specified | Not specified |

| LGC Standards / Toronto Research Chemicals | Not specified | 1794810-68-6 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Parchem | Not specified | 6793-70-0 (Note: This CAS number appears to be incorrect for the deuterated N-oxide) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Cayman Chemical | Not specified (offers non-deuterated N-oxide) | 1174289-22-5 (non-deuterated) | C₃₀H₃₄N₂O₄ | 486.6 | ≥90% | Not applicable | -20°C |

Note: The information provided in this table is based on publicly available data and may be subject to change. It is imperative to contact the suppliers directly for the most current product specifications and to obtain a lot-specific Certificate of Analysis.

Quality Control and Verification of Bazedoxifene-d4 N-Oxide

Upon receipt of Bazedoxifene-d4 N-Oxide, it is essential to perform in-house quality control to verify its identity, purity, and concentration.

Certificate of Analysis (CoA) Review

A comprehensive CoA should include the following information:

-

Identity Confirmation: Usually confirmed by ¹H-NMR and Mass Spectrometry.

-

Chemical Purity: Typically determined by HPLC or UPLC, expressed as a percentage.

-

Isotopic Purity/Enrichment: The percentage of the deuterated species relative to the unlabeled compound, often determined by mass spectrometry.

-

Concentration (if supplied as a solution): The concentration of the compound in the specified solvent.

Stock Solution Preparation and Stability

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as methanol or DMSO. The stability of deuterated compounds in solution is generally good, especially when stored at low temperatures (-20°C or -80°C) and protected from light[]. However, it is good practice to perform periodic checks of the stock solution's concentration. The C-D bond is stronger than the C-H bond, which can enhance the metabolic stability of the molecule.

Bazedoxifene Metabolism: A Conceptual Overview

Understanding the metabolic pathway of Bazedoxifene provides context for the importance of quantifying its metabolites. The primary route of metabolism is glucuronidation, with N-oxidation being a less prominent pathway.

Caption: Metabolic pathway of Bazedoxifene.

Experimental Protocol: Quantification of Bazedoxifene N-Oxide in Human Plasma using LC-MS/MS

This section outlines a detailed, field-proven protocol for the analysis of Bazedoxifene N-Oxide in human plasma, employing Bazedoxifene-d4 N-Oxide as an internal standard. This protocol is synthesized from established bioanalytical methods for related compounds and general best practices for LC-MS/MS.

Materials and Reagents

-

Bazedoxifene N-Oxide (analyte reference standard)

-

Bazedoxifene-d4 N-Oxide (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Bazedoxifene N-Oxide and Bazedoxifene-d4 N-Oxide in methanol.

-

Working Standard Solutions: Serially dilute the Bazedoxifene N-Oxide stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the Bazedoxifene-d4 N-Oxide stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Bazedoxifene and its metabolites from plasma[7][8].

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the internal standard working solution (100 ng/mL Bazedoxifene-d4 N-Oxide).

-

Add 150 µL of acetonitrile containing 0.1% formic acid to each well.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Caption: Plasma sample preparation workflow.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

-

LC System: A UPLC or HPLC system capable of high-pressure gradient elution.

-

Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 50 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5-95% B over 5-7 minutes.

-

Flow Rate: 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions (Hypothetical): These need to be determined empirically by infusing the pure compounds.

-

Bazedoxifene N-Oxide: m/z 487.2 -> [product ion 1], m/z 487.2 -> [product ion 2]

-

Bazedoxifene-d4 N-Oxide: m/z 491.2 -> [product ion 1], m/z 491.2 -> [product ion 2]

-

Note on MRM Transitions: The precursor ion will be the [M+H]⁺ ion. Product ions will likely result from fragmentation of the azepane ring or other characteristic losses.

Data Analysis and Validation

-

Quantification: The concentration of Bazedoxifene N-Oxide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Conclusion

Bazedoxifene-d4 N-Oxide is an indispensable tool for the accurate and precise quantification of Bazedoxifene N-Oxide in biological matrices. This guide provides a comprehensive framework for sourcing high-quality material, implementing robust quality control measures, and developing a validated LC-MS/MS method. By adhering to these principles, researchers can ensure the generation of reliable data that is crucial for advancing our understanding of the pharmacokinetics and metabolism of Bazedoxifene.

References

-

Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis. (2009). Expert Opinion on Pharmacotherapy. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]

-

CAS No : 1794810-68-6| Chemical Name : Bazedoxifene-d4 N-Oxide | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. (2010). Drug Metabolism and Disposition. [Link]

-

Bazedoxifene | Biocompare. (n.d.). Biocompare. [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Annals of Clinical Pathology. [Link]

-

Bazedoxifene - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

-

Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. (2023). Journal of Chromatography B. [Link]

-

In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes. (2012). Toxicology Letters. [Link]

-

METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. (2023). PubMed. [Link]

-

Pharmaffiliates Bazedoxifene-Impurities | Pharmaffiliates En - Intermediates. (n.d.). Pharmaffiliates. [Link]

-

Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. (2023). Clinical Therapeutics. [Link]

-

Certificate of Analysis. (n.d.). Thermo Fisher Scientific. [Link]

-

Pharmaffiliates Bazedoxifene-Impurities | Pharmaffiliates En - Heterocycles. (n.d.). Pharmaffiliates. [Link]

-

Internal Standards for Quantitative LC-MS Bioanalysis. (2018). ResearchGate. [Link]

-

Use of Internal Standards in LC-MS Bioanalysis. (2022). ResearchGate. [Link]

-

New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. (2018). Future Science. [Link]

-

Bazedoxifene, a Postmenopausal Drug, Acts as an Antimalarial and Inhibits Hemozoin Formation. (2022). ResearchGate. [Link]

-

LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. (2024). Bioanalysis. [Link]

-

An Automated Dual Metabolite + Lipid Sample Preparation Workflow for Mammalian Cell.... (n.d.). Agilent. [Link]

-

Timing and persistence of effect of conjugated estrogens/bazedoxifene in postmenopausal women. (2015). Menopause. [Link]

-

The pairing of a selective estrogen receptor modulator, bazedoxifene, with conjugated estrogens as a new paradigm for the treatment of menopausal symptoms and osteoporosis prevention. (2009). Endocrinology. [Link]

-

Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis. (2011). International Journal of Women's Health. [Link]

Sources

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 7. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Bazedoxifene Metabolism and the Formation of N-Oxide Metabolites

An In-depth Technical Guide for Researchers

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily recognized for its role in the prevention of postmenopausal osteoporosis.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. While the dominant pathway of glucuronidation is well-documented, a more nuanced understanding of its minor oxidative pathways, particularly the formation of N-oxide metabolites, is crucial for a comprehensive toxicological and pharmacological assessment. This guide provides an in-depth technical exploration of bazedoxifene metabolism, synthesizing established knowledge on its primary clearance mechanisms with a detailed investigation into the evidence, enzymatic basis, and analytical characterization of its N-oxide metabolites. We present field-proven experimental protocols designed to be self-validating, enabling researchers in drug development and metabolism to rigorously investigate this metabolic route.

Introduction: The Metabolic Landscape of Bazedoxifene

Bazedoxifene (BZA) exerts its therapeutic effects through tissue-selective estrogen receptor agonism and antagonism.[3] Like most xenobiotics, its systemic exposure and clearance are governed by metabolic enzymes. The prevailing understanding, supported by extensive in vitro and in vivo studies, is that bazedoxifene undergoes little to no cytochrome P450 (CYP) mediated metabolism.[4][5][6] Instead, its clearance is dominated by direct conjugation via Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes.[1][7]

However, the detection of oxidative metabolites, specifically bazedoxifene-N-oxide, in human urine necessitates a broader examination of its metabolic profile.[8] N-oxidation, a common metabolic route for compounds containing a tertiary amine, can significantly alter a drug's pharmacological activity, solubility, and potential for reactive intermediate formation. This guide will first contextualize the primary glucuronidation pathway before delving into the core topic: the mechanisms and methodologies surrounding the formation of bazedoxifene N-oxide.

The Predominant Pathway: UGT-Mediated Glucuronidation

The primary route of metabolic clearance for bazedoxifene is glucuronidation, a phase II reaction that attaches a glucuronic acid moiety to the parent molecule, rendering it more polar and readily excretable.[6]

Key Enzymes and Metabolites

In vitro studies using human hepatocytes and liver and intestinal microsomes have definitively identified two major monoglucuronide metabolites: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide .[9][10]

-

Liver: In hepatic microsomes and hepatocytes, BZA-4'-glucuronide is the predominant metabolite.[9]

-

Intestine: In intestinal microsomes, both BZA-4'-glucuronide and BZA-5-glucuronide are formed as major metabolites.[10]

-

Systemic Circulation: In human plasma, bazedoxifene-5-glucuronide is the major circulating metabolite, with concentrations approximately 10-fold higher than the parent drug.[1][6]

The UGT isoforms most active in bazedoxifene glucuronidation are UGT1A1, UGT1A8, and UGT1A10 .[9][10] The significant contribution of intestinal UGTs (1A8 and 1A10) highlights the importance of presystemic, first-pass metabolism in the overall disposition of bazedoxifene.[9]

Quantitative Metabolic Data

The kinetic parameters for the formation of bazedoxifene glucuronides have been characterized in various enzyme systems.

| Metabolite | Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) | Citation |

| BZA-4'-glucuronide | Liver Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] |

| Duodenum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |

| Jejunum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |

| UGT1A1 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |

| UGT1A8 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |

| UGT1A10 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |

| BZA-5-glucuronide | Duodenum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 | [10] |

| Jejunum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |

| UGT1A8 | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |

| UGT1A10 | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |

| Table 1: Kinetic parameters for Bazedoxifene glucuronidation. |

Diagram of Bazedoxifene Glucuronidation

Caption: Primary metabolic pathway of Bazedoxifene via glucuronidation.

A Minor Pathway with Major Importance: N-Oxide Formation

While glucuronidation accounts for the bulk of bazedoxifene metabolism, evidence confirms the formation of an N-oxide metabolite. This pathway, though minor, is critical to characterize fully, as N-oxides can be metabolically active or unstable, potentially reverting to the parent drug.[11]

Evidence for Bazedoxifene N-Oxide

The existence of bazedoxifene N-oxide is not hypothetical.

-

Human In Vivo Data: A study designed for doping control analysis in human urine following a 20 mg oral dose of bazedoxifene acetate explicitly identified bazedoxifene-N-oxide using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] While bazedoxifene glucuronide was the predominant metabolite, the N-oxide was consistently detected.[8]

-

Chemical Standards: Bazedoxifene N-oxide is recognized as an oxidative degradation product and is commercially available as a chemical standard, confirming its structural identity and stability for analytical purposes.[12][13][14] Its chemical formula is C₃₀H₃₄N₂O₄.[12][13]

The Enzymatic Engine: Flavin-Containing Monooxygenases (FMOs)

Causality Behind the Choice: With the role of CYPs largely dismissed for parent bazedoxifene, the logical enzymatic candidates for N-oxidation are the Flavin-Containing Monooxygenases (FMOs). This assertion is based on foundational principles of drug metabolism:

-

Substrate Specificity: FMOs are a family of NADPH-dependent microsomal enzymes that specialize in the oxygenation of soft, nucleophilic heteroatoms, particularly nitrogen and sulfur.[15][16][17] The tertiary amine within bazedoxifene's hexahydro-1H-azepine (azepane) ring represents a classic substrate for FMO-catalyzed N-oxidation.

-

Enzyme Location: FMOs are co-located with CYPs and UGTs in the endoplasmic reticulum of hepatocytes and other tissues, making them readily available to metabolize xenobiotics.[18][19] Human liver microsomes are an enriched source of FMO enzymes.[18]

-

Distinct Mechanism: Unlike CYPs, the FMO catalytic cycle involves the formation of a stable hydroperoxyflavin intermediate that awaits a suitable substrate, a mechanism highly efficient for oxidizing soft nucleophiles.[20][21]

While direct studies incubating bazedoxifene with specific recombinant human FMO isoforms have not been widely published, the biochemical rationale strongly implicates the FMO family as the primary driver of bazedoxifene N-oxide formation.

Diagram of Proposed N-Oxidation Pathway

Caption: Proposed FMO-mediated N-oxidation of Bazedoxifene.

Experimental Protocols for Characterization

To empower researchers to investigate this pathway, we provide detailed, self-validating protocols for the in vitro generation and analytical detection of bazedoxifene N-oxide.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic stability of bazedoxifene and identify the formation of its oxidative metabolites.

Objective: To generate bazedoxifene N-oxide using a pooled HLM matrix and confirm its dependence on NADPH.

Materials:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

-

Bazedoxifene, 10 mM stock in DMSO

-

Potassium Phosphate Buffer, 0.5 M, pH 7.4

-

NADPH Regenerating System (e.g., Corning Gentest™ NADPH-A, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control Buffer (for -NADPH condition, without regenerating components)

-

Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL labetalol) for reaction termination

-

96-well incubation plate and thermal shaker

Methodology:

-

Preparation of Master Mix: Prepare two master mixes on ice. All calculations should account for the final incubation volume (e.g., 200 µL).

-

+NADPH Master Mix: For each reaction, combine phosphate buffer (final concentration 100 mM), MgCl₂ (final concentration 3.3 mM), and HLM (final concentration 0.5 mg/mL protein).[22]

-

-NADPH Master Mix: Prepare identically to the above but without HLM.

-

-

Substrate Addition: Add a small volume of bazedoxifene stock solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition.

-

Pre-incubation: Add the appropriate master mix to the wells. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Reaction Initiation:

-

To initiate the +NADPH reactions, add the NADPH Regenerating System solution.

-

To the -NADPH control wells, add the equivalent volume of Control Buffer.

-

-

Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold ACN with internal standard. The t=0 sample is terminated immediately after adding the initiation solution.

-

Causality Check: The "-NADPH" control is critical. Formation of the N-oxide in the "+NADPH" incubations but its absence in the "-NADPH" control validates that the process is an NADPH-dependent enzymatic reaction, characteristic of FMOs or CYPs.[23]

-

-

Sample Processing: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Workflow Diagram: In Vitro HLM Incubation

Caption: Experimental workflow for HLM incubation of Bazedoxifene.

Protocol 2: LC-MS/MS Analysis for N-Oxide Identification

This protocol provides a robust analytical method to separate and selectively detect bazedoxifene and its N-oxide metabolite.

Objective: To confirm the identity of bazedoxifene N-oxide and distinguish it from potential isomers.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Methodology:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Trustworthiness Check: ESI is a "soft" ionization technique that minimizes in-source fragmentation or degradation of thermally labile metabolites like N-oxides.[11]

-

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or targeted MS/MS for high-resolution MS.

-

MRM Transitions (Predicted):

-

Bazedoxifene: Q1 (Precursor Ion) m/z 471.3 → Q3 (Product Ion) m/z 112.1 (azepane ethyl fragment)

-

Bazedoxifene N-Oxide: Q1 (Precursor Ion) m/z 487.3 → Q3 (Product Ion) m/z 471.3 (Neutral loss of oxygen, [-16 Da])

-

Bazedoxifene N-Oxide (Confirmatory): Q1 (Precursor Ion) m/z 487.3 → Q3 (Product Ion) m/z 112.1 or 128.1 (oxidized azepane ethyl fragment)

-

-

-

Data Analysis & Confirmation:

-

Retention Time: Compare the retention time of the peak observed in HLM samples with that of an authentic bazedoxifene N-oxide standard.

-

High-Resolution Mass: Confirm the accurate mass of the precursor ion ([M+H]⁺) to be within 5 ppm of the theoretical mass of bazedoxifene N-oxide (487.2591).

-

MS/MS Fragmentation: This is the ultimate validation step.

-

Acquire full scan product ion spectra for both bazedoxifene and the putative N-oxide.

-

Key Differentiator: The N-oxide metabolite is characterized by a facile neutral loss of oxygen (-16 Da) during collision-induced dissociation (CID), leading to a prominent product ion at the m/z of the parent drug (471.3). In contrast, a hydroxylated metabolite would typically show a primary loss of water (-18 Da).[24] The presence of the 487.3 → 471.3 transition is strong evidence for N-oxide identity.

-

-

Summary and Conclusion

The metabolic profile of bazedoxifene is a prime example of how a drug's disposition can be dominated by one pathway while still featuring minor routes of significant scientific interest.

| Analyte | Chemical Formula | MW | [M+H]⁺ (m/z) | Primary Metabolic Pathway | Key Enzymes |

| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.6 | 471.3 | Glucuronidation | UGT1A1, 1A8, 1A10 |

| Bazedoxifene-5-Glucuronide | C₃₆H₄₂N₂O₉ | 646.7 | 647.3 | (Metabolite) | - |

| Bazedoxifene-4'-Glucuronide | C₃₆H₄₂N₂O₉ | 646.7 | 647.3 | (Metabolite) | - |

| Bazedoxifene N-Oxide | C₃₀H₃₄N₂O₄ | 486.6 | 487.3 | N-Oxidation (Minor) | FMOs (Proposed) |

| Table 2: Summary of Bazedoxifene and its key metabolites. |

References

-

StatPearls - Bazedoxifene. (2024). NCBI Bookshelf. [Link]

-

Shen, L., et al. (2010). In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. Drug Metabolism and Disposition, 38(9), 1471-9. [Link]

-

Shen, L., et al. (2010). In vitro metabolism, permeability, and efflux of bazedoxifene in humans. PubMed. [Link]

-

Kim, T., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 14(11-12), 1995-2001. [Link]

-

Chen, A., et al. (2011). Pharmacokinetics and Safety of Bazedoxifene in Hepatically Impaired and Healthy Postmenopausal Women. Journal of Clinical Pharmacology, 51(12), 1727-37. [Link]

-

Komm, B. S., & Ly, C. (2009). Efficacy and safety of bazedoxifene for postmenopausal osteoporosis. Therapeutics and Clinical Risk Management, 5, 567–574. [Link]

-

Drugs.com. (2025). Bazedoxifene Monograph for Professionals. [Link]

-

FDA Access Data. (2013). Clinical Pharmacology Review for DUAVEE (NDA 022247). [Link]

-

Chandrasekaran, A., et al. (2009). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 37(6), 1219-25. [Link]

-

Kim, J., et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol. Clinical Therapeutics, 45(5), 433-440. [Link]

-

Pharmaron. (n.d.). Metabolism. [Link]

-

PubChem - National Institutes of Health. (n.d.). Bazedoxifene. [Link]

-

FDA Access Data. (2013). DUAVEE (conjugated estrogens/bazedoxifene) Label. [Link]

-

Croom, E. L., et al. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. Archives of Toxicology, 95(8), 2531–2579. [Link]

-

FDA Access Data. (2013). Drug Approval Package: Duavee NDA #022247. [Link]

-

Geoghegan, T. E., et al. (2012). In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes. Toxicology Letters, 211(1), 1-7. [Link]

-

Madak-Erdogan, Z., et al. (2017). Bazedoxifene and conjugated estrogen combination maintains metabolic homeostasis and benefits liver health. ScienceOpen. [Link]

-

Frontiers in Pharmacology. (2023). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. [Link]

-

JCI Insight. (2025). Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. [Link]

-

PubChem - National Institutes of Health. (n.d.). Bazedoxifene N-Oxide. [Link]

-

Cicek, E., & Aydin, A. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 2(3), 64-68. [Link]

-

Bio-Rad. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

-

Fidelta. (n.d.). In vitro drug metabolism. [Link]

-

Bennett, B., et al. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in Aging, 2, 750013. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE... [Link]

-

Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 18(10), 2033. [Link]

-

Subrahmanyam, V., et al. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Methods in Molecular Biology, 986, 227-40. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bazedoxifene?. [Link]

-

Ma, L., et al. (2007). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of The American Society for Mass Spectrometry, 18(11), 1955-63. [Link]

Sources

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Bazedoxifene N-Oxide | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Bazedoxifene N-oxide | CAS No- 1174289-22-5 [chemicea.com]

- 15. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 17. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oyc.co.jp [oyc.co.jp]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. pharmaron.com [pharmaron.com]

- 24. researchgate.net [researchgate.net]

The Role of Cytochrome P450 in the N-Oxidation of Bazedoxifene: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily indicated for the management of postmenopausal osteoporosis.[1][2][3] Its metabolic clearance is predominantly governed by glucuronidation via uridine diphosphate glucuronosyltransferase (UGT) enzymes, with cytochrome P450 (CYP) mediated oxidation generally considered a minor pathway.[4][5][6][7] However, the identification of an N-oxide metabolite in human urine confirms the involvement of oxidative metabolism, albeit to a lesser extent.[8] This guide provides a detailed examination of the role of the cytochrome P450 superfamily in the N-oxidation of bazedoxifene. We will explore the evidence implicating specific CYP isoforms, primarily CYP3A4 and CYP3A5, delve into the catalytic mechanism, present detailed experimental protocols for investigating this metabolic route, and discuss the clinical implications related to drug-drug interactions.

Introduction: Bazedoxifene and its Metabolic Landscape

Bazedoxifene: A Third-Generation SERM

Bazedoxifene acts as an estrogen agonist in bone tissue, which is effective in preventing osteoporosis, while functioning as an antagonist in breast and uterine tissues.[7][9] This tissue-selective activity provides a favorable safety profile compared to traditional hormone replacement therapies. Following oral administration, bazedoxifene is rapidly absorbed but exhibits low absolute bioavailability (approximately 6%) due to extensive first-pass metabolism.[10][11]

The Cytochrome P450 Superfamily

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals.[12][13] In humans, the CYP1, CYP2, and CYP3 families are the most critical for drug metabolism.[12] These enzymes catalyze a variety of oxidative reactions, such as C-hydroxylation, heteroatom oxidation (N-, S-oxidation), and dealkylation, rendering compounds more water-soluble and easier to excrete.[12][14]

Glucuronidation: The Predominant Metabolic Pathway for Bazedoxifene

Before focusing on P450-mediated oxidation, it is crucial to establish that the primary metabolic fate of bazedoxifene is glucuronidation. In vitro studies using human liver and intestinal microsomes, as well as human hepatocytes, have conclusively shown that bazedoxifene is extensively metabolized into two main glucuronide conjugates: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.[4][5] Bazedoxifene-5-glucuronide is the major circulating metabolite found in plasma, with concentrations approximately 10-fold higher than the parent drug.[1][6] The UGT1A1, UGT1A8, and UGT1A10 isoforms have been identified as the most active in this process.[4][5] These studies reported little to no evidence of major P450-mediated metabolism, underscoring glucuronidation as the principal clearance mechanism.[6][7]

Evidence for a Minor Role of Cytochrome P450 in Bazedoxifene N-Oxidation

Despite the dominance of glucuronidation, a P450-mediated pathway does exist, primarily leading to the formation of an N-oxide metabolite.

Identification of Bazedoxifene-N-oxide

The most direct evidence comes from human excretion studies. A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for doping control purposes definitively identified bazedoxifene-N-oxide, alongside the parent drug and its glucuronides, in urine samples from male volunteers who had been administered a 20 mg oral dose.[8] While present in small amounts, its detection confirms that N-oxidation is a relevant metabolic pathway in humans.[8]

Implication of CYP3A4 and CYP3A5

While direct enzymatic studies detailing bazedoxifene N-oxidation are limited, the involvement of CYP3A4 and CYP3A5 is strongly suggested by drug-drug interaction (DDI) data.

-

CYP3A4 Inhibition: Co-administration of bazedoxifene/conjugated estrogens with itraconazole, a potent CYP3A4 inhibitor, resulted in a 40% increase in bazedoxifene exposure.[15] This indicates that CYP3A4 contributes to its overall metabolism.[1]

-

CYP3A4 Induction: Conversely, concurrent use of CYP3A4 inducers like rifampin and carbamazepine may decrease estrogen concentrations, though the primary interaction with bazedoxifene is through the induction of UGT enzymes.[1][10][15]

Given that CYP3A4 and CYP3A5 share significant substrate overlap and are the most abundant CYP enzymes in the human liver, they are the logical candidates for catalyzing the N-oxidation of bazedoxifene.[14][16] CYP3A5 expression is polymorphic, which could contribute to inter-individual variability in the formation of this minor metabolite.[14][16]

Proposed Mechanism of N-Oxidation

The N-oxidation of bazedoxifene's tertiary amine likely follows the canonical CYP450 catalytic cycle. The process involves the activation of molecular oxygen by the heme iron of the enzyme to form a highly reactive ferryl-oxo species (Compound I), which is responsible for abstracting an electron from the nitrogen atom.[13][17]

Caption: Primary metabolic pathways of Bazedoxifene.

Experimental Protocols for Investigating N-Oxidation

To rigorously characterize the P450-mediated metabolism of bazedoxifene, a series of in vitro experiments are required. The following protocols provide a self-validating framework for identifying the responsible enzymes and characterizing the reaction.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment serves to confirm the formation of oxidative metabolites in a complex, physiologically relevant enzyme system.

-

Objective: To detect the formation of bazedoxifene-N-oxide in pooled HLMs and assess the overall contribution of CYP enzymes.

-

Methodology:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine potassium phosphate buffer (100 mM, pH 7.4), pooled HLMs (final concentration 0.5-1.0 mg/mL), and bazedoxifene (e.g., 1 µM final concentration, dissolved in a minimal amount of organic solvent like acetonitrile or DMSO).

-

Control Groups: Prepare parallel incubations:

-

No NADPH: To confirm the reaction is NADPH-dependent (a hallmark of P450s).

-

Heat-Inactivated HLMs: To control for non-enzymatic degradation.

-

CYP Inhibition: Include a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or specific CYP3A4 inhibitors (e.g., ketoconazole) to confirm P450 involvement.

-

-

Initiate Reaction: Pre-warm tubes at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Quench Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Protocol 2: Recombinant CYP Isoform Screening

This experiment identifies the specific P450 enzyme(s) responsible for the N-oxidation.

-

Objective: To screen a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5) for their ability to produce bazedoxifene-N-oxide.

-

Methodology:

-

Prepare Incubation Mixtures: Follow the procedure in Protocol 1, but replace HLMs with individual recombinant CYP enzymes (e.g., 10-25 pmol/mL) co-expressed with cytochrome P450 reductase and, for some isoforms, cytochrome b5.

-

Controls: Include a control incubation for each enzyme that lacks the NADPH-regenerating system.

-

Reaction & Analysis: Initiate, incubate, quench, and process the samples as described in Protocol 1.

-

Interpretation: Compare the rate of N-oxide formation across the different CYP isoforms to identify the most active enzyme(s).[16][18]

-

Caption: General workflow for in vitro metabolism experiments.

Data Presentation and Quantitative Summary

| Metabolite | Formation Pathway | Primary Enzymes | Relative Abundance |

| Bazedoxifene-5-glucuronide | Glucuronidation | UGT1A1, UGT1A8, UGT1A10 | Major (Predominant circulating metabolite)[6] |

| Bazedoxifene-4'-glucuronide | Glucuronidation | UGT Isoforms | Minor to Moderate[4][6] |

| Bazedoxifene-N-oxide | N-Oxidation | CYP3A4, CYP3A5 (putative) | Minor (Detected in urine)[8] |

| N-dealkylated fragments | N-Dealkylation | Not Detected | Not a significant pathway in vitro[19] |

Clinical Relevance and Drug-Drug Interactions

Even a minor metabolic pathway can have significant clinical implications. The involvement of CYP3A4/5, which metabolize over 30% of clinical drugs, makes bazedoxifene susceptible to DDIs.[14]

-

Inhibitors: Strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir, clarithromycin) can increase plasma concentrations of bazedoxifene, potentially leading to an increased risk of adverse effects.[1][15]

-

Inducers: Strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) could potentially decrease bazedoxifene exposure, although their effect on inducing UGTs is likely more pronounced and clinically relevant for this drug.[1][10][15]

-

Genetic Polymorphisms: The activity of CYP3A5 is highly dependent on genotype. Individuals expressing functional CYP3A5 (CYP3A51 carriers) may exhibit slightly higher clearance of bazedoxifene via the N-oxidation pathway compared to non-expressers (CYP3A53/*3), though the clinical significance of this is likely minimal given the pathway's minor contribution.[14][16]

Conclusion and Future Directions

The metabolic clearance of bazedoxifene is unequivocally dominated by glucuronidation. However, a minor but definitive role for cytochrome P450-mediated metabolism exists, leading to the formation of bazedoxifene-N-oxide. Evidence from drug interaction studies strongly implicates CYP3A4 and CYP3A5 as the primary catalysts in this pathway. For drug development professionals, while the focus for bazedoxifene remains on UGT-mediated metabolism and transport, the contribution of CYP3A4/5 should not be disregarded, particularly when considering co-administration with potent modulators of these enzymes.